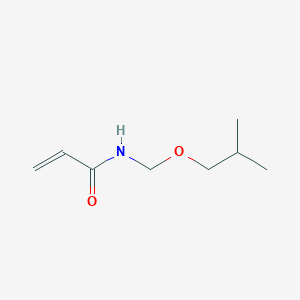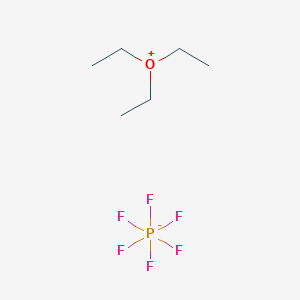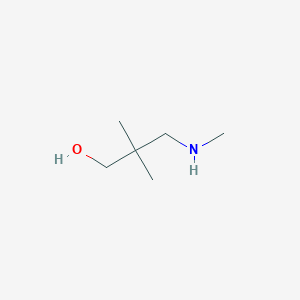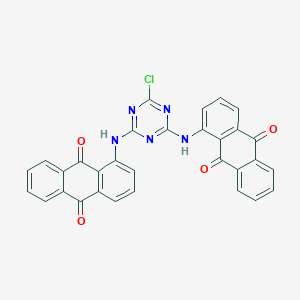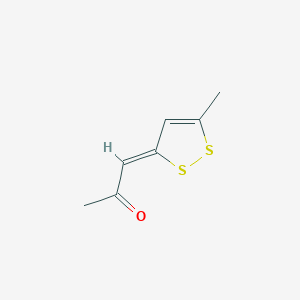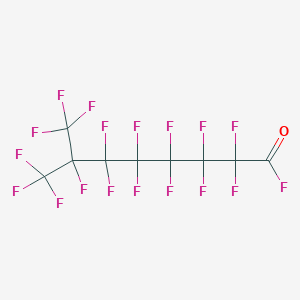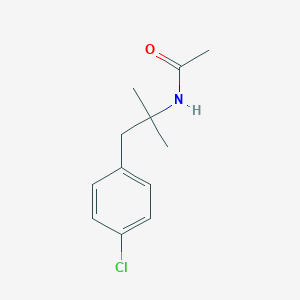
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is commonly referred to as "t-butyl 4-chloroacetanilide" or "TCAC" and has been studied extensively for its potential applications in various fields of research.
作用機序
The mechanism of action of TCAC is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, TCAC may alter the expression of certain genes, leading to changes in cellular processes.
生化学的および生理学的効果
TCAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, TCAC has been shown to alter the expression of certain genes, leading to changes in cellular processes. It has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using TCAC in lab experiments include its ability to inhibit the activity of certain enzymes, its potential applications in cancer research, and its anti-inflammatory effects. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on TCAC. One area of interest is its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of TCAC and its effects on cellular processes. There is also potential for the development of new compounds based on the structure of TCAC, which may have improved efficacy and reduced toxicity compared to the original compound. Finally, there is potential for the development of new methods for the synthesis and purification of TCAC, which may improve its availability and reduce its cost.
合成法
The synthesis of TCAC involves the reaction of 4-chloroacetanilide with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide. The compound can be purified using various methods, including recrystallization or column chromatography.
科学的研究の応用
TCAC has been widely used in scientific research as a tool for investigating various biological processes. It has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, TCAC has been used as a probe to study the structure and function of proteins, as well as a tool for investigating the role of certain enzymes in biological processes.
特性
CAS番号 |
17743-62-3 |
|---|---|
製品名 |
N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide |
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC名 |
N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(15)14-12(2,3)8-10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChIキー |
XJPIYPCUNZKJSK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
正規SMILES |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl |
その他のCAS番号 |
17743-62-3 |
同義語 |
N-[2-(4-chlorophenyl)-1,1-dimethylethyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
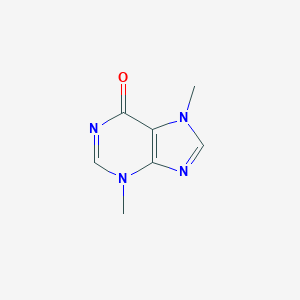
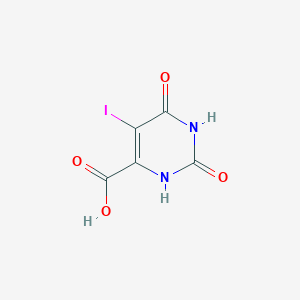
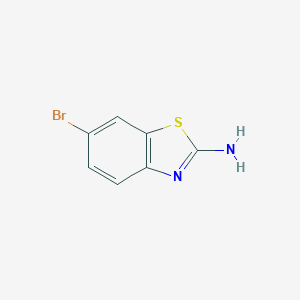
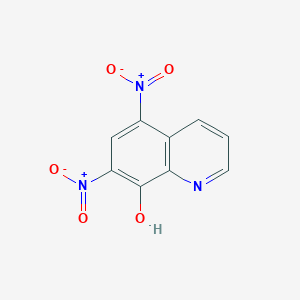
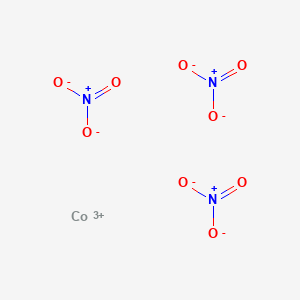
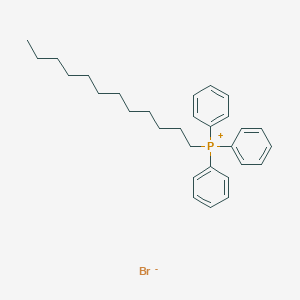
![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
